molecular formula C10H14N6 B2592965 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2142882-49-1

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2592965
CAS No.: 2142882-49-1
M. Wt: 218.264
InChI Key: NQCBFLSICJSYBB-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a heterocyclic compound that features a unique fusion of triazole and pyridazine rings

Preparation Methods

The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by further functionalization to introduce the diazepane moiety. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s triazole and pyridazine rings facilitate binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of triazole and pyridazine rings, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-4-11-5-7-15(6-1)10-3-2-9-13-12-8-16(9)14-10/h2-3,8,11H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCBFLSICJSYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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